2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazinone core with a dimethylphenylmethylsulfanyl group
Preparation Methods
The synthesis of 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazinone core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethylphenylmethylsulfanyl group is usually accomplished via nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrido[1,2-a][1,3,5]triazinone core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar compounds to 2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other pyrido[1,2-a][1,3,5]triazinone derivatives and compounds with similar sulfanyl groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- 2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-7-12(2)14(9-11)10-22-16-18-15-13(3)5-4-8-20(15)17(21)19-16/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBIRJORIJKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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